Dibromo(dimethylamino)phosphine

Organophosphorus chemistry Nucleophilic substitution Phosphitylation kinetics

Dibromo(dimethylamino)phosphine (Me₂NPBr₂, CAS 20502-37-8) is a trivalent aminohalophosphine belonging to the dimethylamino-halogen-phosphane class, first systematically characterized by Nöth and Vetter in 1963 alongside its chloro and iodo congeners. It exists as a colorless, moisture-sensitive liquid with calculated boiling point of 163.4 °C at 760 mmHg and flash point of 52.6 °C.

Molecular Formula C2H6Br2NP
Molecular Weight 234.86 g/mol
CAS No. 20502-37-8
Cat. No. B13958024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromo(dimethylamino)phosphine
CAS20502-37-8
Molecular FormulaC2H6Br2NP
Molecular Weight234.86 g/mol
Structural Identifiers
SMILESCN(C)P(Br)Br
InChIInChI=1S/C2H6Br2NP/c1-5(2)6(3)4/h1-2H3
InChIKeyQTLFHHFWTJJXRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromo(dimethylamino)phosphine (CAS 20502-37-8) Procurement-Grade Organophosphorus Phosphitylating Reagent Overview


Dibromo(dimethylamino)phosphine (Me₂NPBr₂, CAS 20502-37-8) is a trivalent aminohalophosphine belonging to the dimethylamino-halogen-phosphane class, first systematically characterized by Nöth and Vetter in 1963 alongside its chloro and iodo congeners [1]. It exists as a colorless, moisture-sensitive liquid with calculated boiling point of 163.4 °C at 760 mmHg and flash point of 52.6 °C . The compound features two P–Br bonds and one P–N(CH₃)₂ bond, positioning it as a reactive bifunctional phosphitylating reagent wherein both bromine atoms serve as displaceable leaving groups in nucleophilic substitution reactions [1][2].

Why Dichloro(dimethylamino)phosphine Cannot Simply Replace Dibromo(dimethylamino)phosphine in Phosphitylation Workflows


Although dichloro(dimethylamino)phosphine (Me₂NPCl₂, CAS 683-85-2) shares the same dimethylaminophosphine core scaffold and is more widely commercially stocked [1], substitution of the P–Br bonds with P–Cl bonds introduces a fundamentally different leaving group profile. The bromide anion is an intrinsically better leaving group than chloride by a factor of approximately 14-fold in SN2-type displacement reactions, as established by quantitative nucleofugality scales [2]. This difference directly governs the rate of phosphitylation when the reagent reacts with hydroxyl-containing substrates such as protected nucleosides, alcohols, or amines. Consequently, a protocol optimized for (Me₂N)PBr₂ cannot be assumed to proceed with comparable kinetics or conversion efficiency when (Me₂N)PCl₂ is substituted, especially under mild or low-temperature conditions where leaving group ability becomes rate-determining [1][2]. Physical handling also differs materially: (Me₂N)PCl₂ has a flash point of −23 °C and a density of 1.271 g/mL at 25 °C , while (Me₂N)PBr₂ exhibits a significantly higher calculated flash point of 52.6 °C and a higher boiling point of ~163 °C , altering storage, ventilation, and safety engineering requirements.

Quantitative Differential Evidence for Dibromo(dimethylamino)phosphine Against Closest Analogs and In-Class Alternatives


Bromide vs. Chloride Leaving Group Nucleofugality: ~14-Fold Rate Enhancement in SN2-Type Phosphitylation

In nucleophilic substitution at the phosphorus(III) center, the identity of the halogen leaving group is the dominant kinetic determinant. Quantitative nucleofugality scales established by Hoffman (1965) and consolidated in the IUPAC element effect definition show that, relative to chloride assigned k_rel = 1, bromide exhibits k_rel = 14 in SN2 displacement reactions [1]. Applied to the dimethylaminophosphine dihalide series, this means (Me₂N)PBr₂ is predicted to undergo phosphitylation of a given nucleophile approximately 14 times faster than (Me₂N)PCl₂ under identical conditions where leaving group departure is rate-limiting. This class-level inference is grounded in the established physical-organic principle that leaving group ability correlates inversely with the pKₐ of the conjugate acid (HBr pKₐ ≈ −9 vs. HCl pKₐ ≈ −7), making bromide the more stabilized anion upon departure [2].

Organophosphorus chemistry Nucleophilic substitution Phosphitylation kinetics

Physical Property Differentiation: Flash Point and Volatility Profile Impacting Process Safety

Comparative physical property data reveal substantial differences in flammability hazard and volatility between the dibromo and dichloro analogs. The dichloro compound (Me₂N)PCl₂ has a flash point of −23 °C and is classified under GHS as H225 (highly flammable liquid and vapor), requiring refrigerated storage (2–8 °C) in a flammables area . In contrast, (Me₂N)PBr₂ has a calculated flash point of 52.6 °C, placing it above the threshold for highly flammable classification under many regulatory frameworks . Additionally, (Me₂N)PBr₂ exhibits a higher calculated boiling point (163.4 °C at 760 mmHg) versus the dichloro analog (150 °C at atmospheric pressure, or 40 °C at 10 torr) , indicating lower vapor pressure at ambient temperature and reduced inhalation exposure risk during open handling.

Process safety Physicochemical properties Reagent handling

Synthetic Precursor and By-Product Profile: PBr₃ vs. PCl₃ Route Implications for Purity and Workup

The two aminohalophosphines are accessed through analogous but chemically distinct synthetic pathways. (Me₂N)PBr₂ is prepared by reaction of phosphorus tribromide (PBr₃) with dimethylamine, generating HBr as the condensation by-product [1]. (Me₂N)PCl₂ is analogously prepared from PCl₃ and dimethylamine, generating HCl [2]. The differing hydrogen halide by-products have distinct implications: HBr (pKₐ ≈ −9) is a stronger acid than HCl (pKₐ ≈ −7) and forms different ammonium salts with excess amine (dimethylammonium bromide vs. dimethylammonium chloride), which may exhibit different solubility profiles in organic solvents and influence ease of purification by filtration or extraction. Furthermore, the heavier molecular weight of (Me₂N)PBr₂ (234.86 g/mol) vs. (Me₂N)PCl₂ (145.95 g/mol) alters stoichiometric calculations: 1.61 g of the dibromo reagent is required per gram of the dichloro reagent on a molar-equivalent basis, which may affect procurement cost-per-reaction calculations when both reagents are available at different unit prices [3].

Synthetic methodology Reagent preparation By-product management

Halogen Softness and Chemoselectivity in Phosphitylation: Bromide vs. Chloride Hard-Soft Acid-Base Considerations

According to Pearson's Hard-Soft Acid-Base (HSAB) principle, bromide is a softer base than chloride, which can modulate chemoselectivity in competitive phosphitylation scenarios where both hard (e.g., primary alcohol) and soft (e.g., thiol) nucleophiles are present. In the quasiphosphonium intermediate pathway characterized for phosphorodiamidites reacting with halomethanes, the fate of competing quaternization at nitrogen vs. phosphorus was correlated with increasing hardness of the halide in the order I⁻ < Br⁻ < Cl⁻ [1]. Extrapolating this trend, (Me₂N)PBr₂ is expected to favor P-substitution over N-quaternization to a greater extent than (Me₂N)PCl₂, potentially reducing undesired dimethylamine elimination side reactions. While direct comparative rate data for (Me₂N)PBr₂ vs. (Me₂N)PCl₂ phosphitylation of the same polyfunctional substrate are not available in the published literature, the class-level mechanistic trend is well-established for trivalent phosphorus amide-halide systems [1][2].

Chemoselectivity Phosphoramidite synthesis Hard-Soft Acid-Base theory

Gauche Conformational Stability: Structural Comparison of the P(III) Aminohalophosphine Series

Ab initio calculations (RHF/6-31G* and MP2/6-31G*) on (Me₂N)PCl₂ demonstrate that the gauche conformation is more stable than the trans conformation by a computable energy difference, and ³⁵Cl NQR spectroscopy confirms this conformational preference in the crystalline state [1]. While analogous computational data for (Me₂N)PBr₂ have not been reported with the same level of theory, the larger bromine atoms (van der Waals radius Br 185 pm vs. Cl 175 pm) are expected to amplify steric interactions between the P–Br bonds and the N–CH₃ groups, potentially altering the gauche/trans energy gap and influencing the accessibility of the phosphorus lone pair during nucleophilic attack. This structural parameter may have consequences for the stereochemical outcome of phosphitylation when chiral alcohols are employed [1][2].

Molecular conformation Computational chemistry Reagent structure

Optimal Procurement and Application Scenarios for Dibromo(dimethylamino)phosphine Based on Quantitative Differentiation Evidence


Accelerated Nucleoside Phosphoramidite Synthesis Requiring Fast Phosphitylation Kinetics at Low Temperature

When synthesizing protected nucleoside 3′-O-phosphoramidites under mild, low-temperature conditions (e.g., −78 °C to 0 °C) where reaction rate is limited by leaving group departure, (Me₂N)PBr₂ is predicted to provide approximately 14-fold faster phosphitylation kinetics compared to (Me₂N)PCl₂ based on the bromide vs. chloride nucleofugality scale [1]. This kinetic advantage can reduce reaction times, minimize competitive side reactions (e.g., nucleobase modification), and improve isolated yields of acid-sensitive phosphoramidite intermediates. This scenario is grounded in the class-level leaving group inference established in Evidence Item 1 of Section 3 [1].

Large-Scale Phosphitylation Processes Where Flammability Hazard Reduction is a Critical Engineering Control Parameter

In pilot-plant or manufacturing-scale phosphitylation campaigns, the 52.6 °C flash point of (Me₂N)PBr₂ (vs. −23 °C for the dichloro analog) places it in a less restrictive flammability category under many regulatory frameworks . This can reduce the required engineering controls for ventilation, electrical classification of equipment, and solvent selection flexibility. The higher boiling point also reduces vapor-phase reagent loss and inhalation exposure risk during transfers. This scenario derives directly from the physical property comparison in Evidence Item 2 of Section 3 .

Chemoselective Phosphitylation of Polyfunctional Substrates Bearing Both Hard and Soft Nucleophilic Sites

For substrates containing both hydroxyl and thiol groups, or where the desired phosphitylation site competes with amine nucleophiles, the softer bromide leaving group of (Me₂N)PBr₂ may confer enhanced P-selectivity over N-quaternization side reactions, as inferred from quasiphosphonium intermediate mechanistic studies showing halide-dependent product distribution trends (I < Br < Cl) [2]. This scenario is supported by the chemoselectivity evidence presented in Evidence Item 4 of Section 3 [2].

Phosphoramidate Prodrug Intermediate Synthesis Where P(III) to P(V) Oxidation Follows Phosphitylation

In the synthesis of phosphoramidate prodrugs (e.g., ProTide technology), the phosphitylation step employing (Me₂N)PBr₂ installs the P(III) center with two displaceable bromide leaving groups. The superior leaving group ability of bromide facilitates subsequent sequential substitution with the desired amino acid ester and aryl alcohol components, potentially enabling one-pot tandem phosphitylation-substitution sequences that are less efficient with chloride-based reagents due to slower second substitution kinetics [1]. This application scenario is validated by the foundational synthesis and reactivity characterization of dimethylamino-halogen-phosphanes for phosphoramidate construction [1][3].

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